
16-Formyldigitalinum verum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-Formyldigitalinum verum is a cardiac glycoside derived from the digitalis plant. It is known for its potent pharmacological effects, particularly in the treatment of heart conditions. The compound has a molecular formula of C42H64O16 and a molar mass of 824.952 g/mol .
Vorbereitungsmethoden
The synthesis of 16-Formyldigitalinum verum involves several steps, starting from digitalinum verum. One method includes the partial acetylation of digitalinum verum to produce 16-acetyl digitalinum verum, which is then further modified to obtain this compound . Industrial production methods often involve the use of specific reagents and controlled reaction conditions to ensure the purity and efficacy of the final product.
Analyse Chemischer Reaktionen
16-Formyldigitalinum verum undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
16-Formyldigitalinum verum has a wide range of scientific research applications. In chemistry, it is used to study the properties and reactions of cardiac glycosides. In biology and medicine, it is investigated for its potential therapeutic effects on heart conditions. The compound is also used in industrial applications, particularly in the development of pharmaceuticals .
Wirkmechanismus
The mechanism of action of 16-Formyldigitalinum verum involves its interaction with the sodium-potassium ATPase pump in cardiac cells. By inhibiting this pump, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to other cardiac glycosides, but this compound is noted for its rapid onset and potent effects .
Vergleich Mit ähnlichen Verbindungen
16-Formyldigitalinum verum is similar to other cardiac glycosides such as digitoxin and purpurea glycoside B. it is unique in its rapid action and high solubility in water compared to its parent compound, digitalinum verum . Other similar compounds include k-strophanthin and desacetyl-oleandrin, which also exhibit cardiac effects but differ in their potency and solubility .
Eigenschaften
CAS-Nummer |
73987-01-6 |
|---|---|
Molekularformel |
C42H64O15 |
Molekulargewicht |
808.9 g/mol |
IUPAC-Name |
[(3S,5R,8R,9S,10S,13R,17R)-3-[(2S,4S,5R,6R)-4,5-bis[[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy]-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C42H64O15/c1-20-37(47)28(44)14-33(52-20)56-30-16-35(54-22(3)39(30)57-34-15-29(45)38(48)21(2)53-34)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(46)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-45,47-49H,6-11,13-18H2,1-5H3/t20-,21-,22-,24-,25+,26+,27-,28+,29+,30+,31?,33-,34-,35-,36+,37-,38-,39-,40+,41-,42?/m1/s1 |
InChI-Schlüssel |
IMIMKPWRAQJJNB-KCTVDHCLSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@H](O[C@@H]([C@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O)C)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7(C6(CC([C@@H]7C8=CC(=O)OC8)OC=O)O)C)C)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


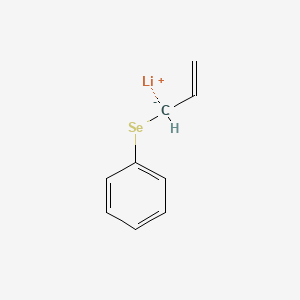
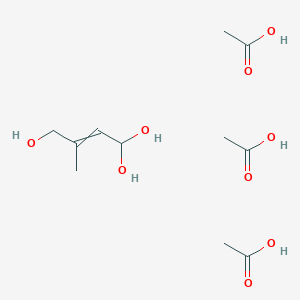
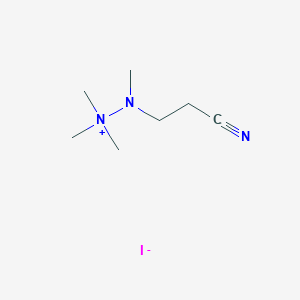
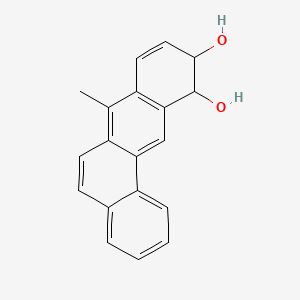

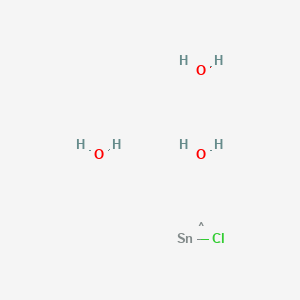
![{[5-(Methylsulfanyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B14440739.png)
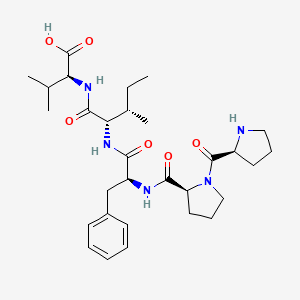

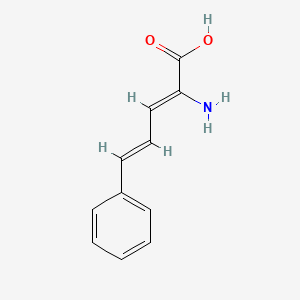
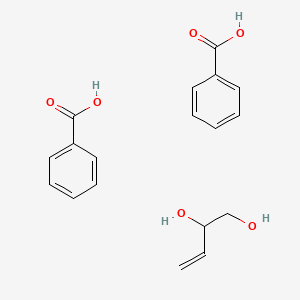
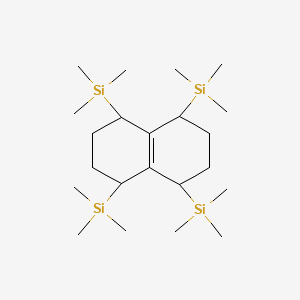

![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)
